REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH2:9])[CH:3]=1.[NH:10]1[CH:14]=[CH:13][N:12]=[N:11]1.CCN(C(C)C)C(C)C>C(Cl)Cl>[CH3:8][C:6]1[N:5]=[C:4]([NH2:9])[CH:3]=[C:2]([N:10]2[CH:14]=[CH:13][N:12]=[N:11]2)[CH:7]=1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=C1)C)N
|
Name
|
|
Quantity
|
0.133 mL
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
0.185 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was sealed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
WASH
|
Details
|
washed with water (10 mL)
|
Type
|
CUSTOM
|
Details
|
The organics were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the collected solids were dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CC(=N1)N)N1N=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |